molecular formula C3H2BrClN2 B11909611 2-bromo-5-chloro-1H-imidazole

2-bromo-5-chloro-1H-imidazole

Cat. No.: B11909611
M. Wt: 181.42 g/mol
InChI Key: XPOBLHHOXREWDD-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemical and Biological Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of modern chemical and biological research. ijpsjournal.comajrconline.org Its unique structure is found in essential natural molecules like the amino acid histidine and nucleic acids, highlighting its fundamental role in biological systems. semanticscholar.org The imidazole scaffold's distinctive electronic properties, including its ability to participate in hydrogen bonding and π-π stacking, make it a versatile building block in medicinal chemistry. ijpsjournal.comajrconline.org

This adaptability allows for the creation of a vast array of derivatives with a broad spectrum of pharmacological activities. mdpi.com Consequently, imidazole-based compounds have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ijpsjournal.comajrconline.orgmdpi.com The imidazole nucleus is considered a "privileged structure" because it can interact with a wide variety of biological targets, making it a frequent component of many commercially successful drugs. ijpsjournal.comajrconline.orgsemanticscholar.org Researchers continue to explore new synthetic methods to modify the imidazole core, aiming to enhance its therapeutic efficacy and develop novel bioactive molecules. ijpsjournal.comajrconline.org

Overview of Halogenated Heterocyclic Compounds in Scientific Inquiry

Halogenated heterocyclic compounds are organic molecules that feature at least one halogen atom (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring. sigmaaldrich.com These compounds are of significant interest in scientific research due to the profound influence that halogens have on the physical, chemical, and biological properties of the parent heterocycle. The introduction of halogens can alter a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com

In medicinal chemistry, halogenation is a common strategy used to optimize lead compounds and enhance their pharmacological profiles. researchgate.net For instance, the presence of halogen atoms can lead to improved antimicrobial or anticancer activity. researchgate.net Beyond pharmaceuticals, halogenated heterocycles serve as crucial intermediates in organic synthesis, enabling the construction of more complex molecules through various cross-coupling reactions. sigmaaldrich.commdpi.com They also find applications in materials science, where their unique electronic properties are harnessed to develop new materials. smolecule.combloomtechz.com

Research Context of 2-Bromo-5-chloro-1H-imidazole within Halogenated Imidazole Chemistry

Within the broader field of halogenated imidazoles, this compound stands out as a subject of specific research interest. Its structure, featuring both a bromine and a chlorine atom on the imidazole ring, presents a unique combination of electronic and steric properties. The presence of two different halogens offers distinct opportunities for selective chemical transformations, making it a valuable intermediate in synthetic chemistry.

The electron-withdrawing nature of both bromine and chlorine atoms significantly influences the reactivity of the imidazole ring. vulcanchem.com This makes this compound a useful scaffold for the synthesis of more complex, poly-functionalized imidazole derivatives. Researchers have explored its use in the development of novel compounds with potential applications in various fields, leveraging the distinct reactivity of the bromo and chloro substituents. The study of such di-halogenated imidazoles contributes to a deeper understanding of structure-activity relationships within this class of compounds.

Interactive Data Table: Physicochemical Properties of Halogenated Imidazoles

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Substituents
2-Chloro-1H-imidazoleC₃H₃ClN₂104.52Cl at C2
2-Bromo-1H-imidazoleC₃H₃BrN₂147.00Br at C2
This compoundC₃H₂BrClN₂181.42Br at C2, Cl at C5
4-Bromo-5-chloro-1H-imidazoleC₃H₂BrClN₂181.42Br at C4, Cl at C5
2-Bromo-1-methyl-1H-imidazole-5-carbaldehydeC₅H₅BrN₂O189.01Br at C2, Methyl at N1, Aldehyde at C5
2-Bromo-5-(trifluoromethyl)-1H-imidazoleC₄H₂BrF₃N₂Not specifiedBr at C2, Trifluoromethyl at C5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H2BrClN2

Molecular Weight

181.42 g/mol

IUPAC Name

2-bromo-5-chloro-1H-imidazole

InChI

InChI=1S/C3H2BrClN2/c4-3-6-1-2(5)7-3/h1H,(H,6,7)

InChI Key

XPOBLHHOXREWDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)Br)Cl

Origin of Product

United States

Synthetic Methodologies for Halogenated Imidazole Derivatives

Historical and Classical Synthetic Approaches for Imidazole (B134444) Core Structures

The foundational methods for constructing the imidazole ring were established in the 19th and early 20th centuries and remain relevant in contemporary synthesis.

The Debus-Radziszewski imidazole synthesis , first reported by Heinrich Debus in 1858, is a cornerstone of imidazole chemistry. nih.govwikipedia.orgijpsjournal.com This classical multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. ajrconline.orgpharmaguideline.com The reaction proceeds through the formation of a Schiff base, followed by cyclization and dehydrogenation to yield the imidazole ring. ijpsjournal.comajrconline.org A key advantage of this method is its operational simplicity and the use of readily available starting materials. ajrconline.org

Modifications to this approach, such as the Radziszewski synthesis , utilize an α-hydroxyketone in place of the dicarbonyl compound, expanding the scope and allowing for the synthesis of a wider variety of substituted imidazoles. ijpsjournal.comajrconline.org Another classical approach is the Weidenhagen reaction , which offers a reliable route to the imidazole core, though it was historically limited by the use of toxic reagents like hydrogen sulfide. figshare.com Modern advancements have overcome this limitation through the use of nonhazardous complexons, making it a commercially viable method. figshare.com

Other notable classical methods include:

Wallach Synthesis : Involves the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides to form chloroimidazoles after a reduction step. pharmaguideline.com

Marckwald Synthesis : Builds the imidazole ring from α-amino ketones or aldehydes and cyanates or thiocyanates, leading to mercaptoimidazoles which can be subsequently desulfurized. pharmaguideline.comuobasrah.edu.iq

Van Leusen Imidazole Synthesis : A versatile method that uses tosylmethyl isocyanide (TosMIC) as a key building block, reacting it with an aldehyde and a primary amine to construct the imidazole core. ijpsjournal.comajrconline.org

Classical SynthesisKey ReactantsProduct TypeReference(s)
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, AmmoniaSubstituted Imidazoles wikipedia.orgijpsjournal.comajrconline.org
Radziszewski α-Hydroxyketone, Aldehyde, Ammonia/AmineSubstituted Imidazoles ijpsjournal.comajrconline.org
Weidenhagen α-Hydroxyketone, Aldehyde, Copper(II) salt, AmmoniaSubstituted Imidazoles figshare.com
Wallach N,N'-Disubstituted Oxamide, POCl₃1,2-Disubstituted Chloroimidazoles pharmaguideline.com
Marckwald α-Amino Ketone/Aldehyde, Cyanate/ThiocyanateMercaptoimidazoles pharmaguideline.comuobasrah.edu.iq
Van Leusen Tosylmethyl Isocyanide (TosMIC), Aldehyde, AmineSubstituted Imidazoles ijpsjournal.comajrconline.org

Modern Strategies for Halogenated Imidazole Synthesis

Modern synthetic chemistry has introduced a host of sophisticated techniques for the synthesis and functionalization of halogenated imidazoles, offering greater control, efficiency, and substrate scope.

Regioselective Halogenation Techniques for Imidazole Rings

Direct halogenation of the imidazole ring can be complex, often leading to multiple products. uobasrah.edu.iqwjpsonline.com For instance, direct bromination tends to yield the 2,4,5-tribromoimidazole (B189480) derivative, while direct chlorination can result in undefined products. uobasrah.edu.iqwjpsonline.com Consequently, the development of regioselective methods that allow for the precise placement of halogen atoms is of paramount importance.

Modern electrophilic halogenating reagents provide powerful tools for achieving this selectivity. These include:

N-Halosuccinimides (NBS, NCS) : Widely used for the bromination and chlorination of heterocyclic systems. By carefully controlling reaction conditions and solvents, selective halogenation of specific positions on the imidazole ring can be achieved. nih.gov

N,N′-Dihalo-5,5-dimethylhydantoins : These reagents, when activated by a catalytic amount of a strong Brønsted acid, can perform instantaneous and selective halogenation of imidazoles under mild conditions. researchgate.net The process can be tuned to produce either mono- or di-halogenated products. researchgate.net

Anomeric Amides : A newer class of powerful electrophilic halogenating agents that have shown utility in the regioselective halogenation of complex heterocyclic molecules, including imidazoles. thieme-connect.com

Sodium Halides with an Oxidant : Systems using readily available sodium salts (NaCl, NaBr, NaI) in combination with an oxidant like potassium persulfate (K₂S₂O₈) or Oxone have been developed for the effective halogenation of imidazo-fused heterocycles. acs.org

The use of protecting groups is also a key strategy. By protecting certain positions on the imidazole ring, halogenation can be directed to a specific, unprotected C-H bond. acs.org A subsequent deprotection step can then allow for further functionalization at the initially protected site. acs.org

Advanced Catalytic Methods in Imidazole Functionalization (e.g., Palladium-Catalyzed Arylation)

Transition metal-catalyzed cross-coupling reactions have revolutionized the functionalization of heterocyclic compounds. Palladium-catalyzed reactions , in particular, are a cornerstone of modern organic synthesis. jst.go.jprsc.org

Palladium-catalyzed C-H arylation allows for the direct formation of carbon-carbon bonds between the imidazole ring and an aryl group, bypassing the need for pre-functionalized substrates like organoboron or organozinc reagents. jst.go.jp This approach has been used to selectively arylate various positions on the imidazole ring. jst.go.jpacs.org For example, methods have been developed for the completely N(1)-selective arylation of unsymmetrical imidazoles with aryl halides, a reaction of significant importance in the synthesis of pharmaceuticals like nilotinib. nih.govmit.eduacs.org Studies have shown that while imidazoles can inhibit the formation of the active Pd(0)-ligand catalyst, this can be overcome by pre-activating the catalyst. nih.govmit.eduacs.org

Beyond palladium, other metal catalysts are also employed:

Copper-catalyzed cyclization is a powerful strategy for constructing the imidazole ring itself from precursors like α-aminonitriles. ijpsjournal.comajrconline.org

Iron catalysts have been used to promote the reaction between amidoximes and enones to afford imidazoles substituted with a ketone moiety. rsc.org

Zirconium-based catalysts supported on silica (B1680970) gel have been shown to be effective and reusable for the synthesis of trisubstituted imidazoles. nih.gov

Catalytic MethodMetal CatalystReaction TypeKey FeatureReference(s)
C-H ArylationPalladium (Pd)C-C Bond FormationDirect functionalization of C-H bonds jst.go.jpnih.govmit.edu
Heck & AminationPalladium (Pd)Tandem ReactionSynthesis of fused polyheterocycles rsc.org
CyclizationCopper (Cu)Ring FormationConstruction of imidazole core ijpsjournal.comajrconline.org
[3+2] AdditionIron (Fe)Ring FormationSynthesis of ketone-substituted imidazoles rsc.org

Multi-component Reaction Approaches for Imidazole Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued in modern synthesis for their efficiency and atom economy. sioc-journal.cnresearchgate.net They allow for the rapid generation of molecular complexity and the creation of libraries of compounds for biological screening. researchgate.net

Numerous MCRs have been developed for the synthesis of highly substituted imidazoles. sioc-journal.cnorganic-chemistry.org These reactions often build upon the principles of classical syntheses but employ modern catalysts or conditions to improve yields and broaden scope. For example, catalysts like benzoic acid, erbium triflate, and various solid-supported catalysts have been used to facilitate the one-pot synthesis of tri- and tetrasubstituted imidazoles from diverse starting materials. nih.govorganic-chemistry.org The use of microwave irradiation can further accelerate these reactions, often leading to higher yields in significantly reduced reaction times. biomedpharmajournal.org

Synthetic Routes to Dihalogenated Imidazoles, with a Focus on Bromine and Chlorine Substitution

The synthesis of dihalogenated imidazoles, especially those with two different halogens like 2-bromo-5-chloro-1H-imidazole, requires careful strategic planning. Direct halogenation with a mixture of reagents is generally not selective. uobasrah.edu.iq Therefore, a stepwise approach is typically necessary.

A common and direct route to This compound involves the selective bromination of a pre-existing chloro-imidazole. evitachem.com The synthesis starts with 5-chloro-1H-imidazole, which is then reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like dichloromethane. evitachem.com The reaction is typically carried out at a controlled temperature to ensure selectivity for the C-2 position, which is often the most reactive site for electrophilic substitution in the absence of other directing groups. evitachem.com

This stepwise strategy is a general principle for creating differentially dihalogenated imidazoles. Other examples in the literature follow a similar pattern, such as the synthesis of 2-bromo-4-nitro-1H-imidazole, which proceeds via the dibromination of 4-nitroimidazole (B12731) followed by a selective debromination at one position. researchgate.net

Strategies for Differential Bromination and Chlorination in the Imidazole Ring

Achieving differential bromination and chlorination on the imidazole ring hinges on controlling the regioselectivity of each halogenation step. The inherent reactivity of the imidazole C-H bonds (typically C5 > C4 > C2 for deprotonation, but C2 being susceptible to electrophilic attack) can be modulated by the presence of substituents and the choice of protecting groups.

The primary strategy involves a two-step sequence:

First Halogenation : A monosubstituted imidazole (e.g., 5-chloro-1H-imidazole) is used as the starting material. This initial halogen influences the electronic properties of the ring and can help direct the second halogenation.

Second Halogenation : The mono-halogenated imidazole is then subjected to a second halogenating agent (e.g., a brominating agent). The conditions are optimized to favor substitution at a specific remaining position. evitachem.com

New halogenating reagents offer enhanced control for such transformations. The development of anomeric amide-based reagents, for example, has enabled the regioselective halogenation (both chlorination and bromination) of complex heterocyclic systems, which could be applied to this synthetic challenge. thieme-connect.com Similarly, fine-tuning reaction conditions, such as solvent, temperature, and the specific halogen source (e.g., NCS vs. Oxone/NaCl), can influence which position is functionalized, allowing for a rational approach to synthesizing specifically substituted dihaloimidazoles. nih.govacs.org

Mechanistic Studies of Halogenation Reactions in Imidazole Systems

The halogenation of imidazole is a fundamentally complex process, with outcomes that are highly sensitive to the specific substrate, the nature of the halogenating agent, and the reaction conditions employed. uobasrah.edu.iq The imidazole ring, being electron-rich, is prone to electrophilic substitution. evitachem.com However, the presence of two nitrogen atoms complicates the reaction, leading to potential N-halogenation and C-halogenation, as well as the formation of various isomers. uobasrah.edu.iqcsic.es

Mechanistic investigations, supported by computational chemistry, have shed light on the intricate pathways governing these reactions. A commonly postulated mechanism for the C-halogenation of azoles like imidazole involves an initial N-halogenation event. csic.es For instance, the chlorination of imidazole is thought to begin with the formation of 1-chloro-1H-imidazole. This is followed by an N-to-C halogen migration, a process known as halotropy, which yields a non-aromatic intermediate like 4-chloro-4H-imidazole. Subsequent prototropy then restores the aromaticity of the ring, leading to the final C-halogenated product, such as 5-chloro-1H-imidazole or its tautomer, 4-chloro-1H-imidazole. csic.es

Quantum chemical calculations using methods like Gaussian-4 (G4) have been instrumental in determining the energetics of these migration pathways for different halogens (F, Cl, Br). csic.es These studies help to explain the feasibility and relative rates of such intramolecular rearrangements.

Another primary mechanism is direct electrophilic aromatic substitution (EAS). The regioselectivity of this pathway is dictated by the electronic distribution within the imidazole ring. The C2, C4, and C5 positions are all susceptible to attack, but their relative reactivity can be influenced by substituents and pH. Computational models predicting the Highest Occupied Molecular Orbital (HOMO) and calculating 13C NMR chemical shifts are valuable tools for forecasting the site of halogenation. wuxibiology.com Generally, positions with higher electron density, as indicated by larger HOMO lobes and lower chemical shifts, are favored for electrophilic attack. wuxibiology.com For the unsubstituted imidazole ring, the C4 and C5 positions are generally more electron-rich and thus more reactive towards electrophiles than the C2 position. However, the presence of other substituents can alter this reactivity pattern.

The reaction's complexity is highlighted by the fact that direct chlorination can often result in undefined product mixtures, while bromination may lead to the formation of 2,4,5-tribromoimidazole, and iodination under alkaline conditions can produce 2,4,5-triiodoimidazole. uobasrah.edu.iq

Table 1: Postulated Mechanistic Steps in Imidazole Halogenation

StepDescriptionIntermediate/ProductMechanistic Insight
1N-Halogenation N-haloimidazole (e.g., 1-chloro-1H-imidazole)Initial attack of the electrophilic halogen on a ring nitrogen atom. csic.es
2Halotropy (N-to-C Migration) C-halo-4H-imidazole (e.g., 4-chloro-4H-imidazole)Intramolecular rearrangement of the halogen from nitrogen to a carbon atom, temporarily breaking aromaticity. csic.es
3Prototropy C-halo-1H-imidazole (e.g., 5-chloro-1H-imidazole)A proton shift that restores the aromatic system of the imidazole ring. csic.es
4Direct Electrophilic Substitution C-halo-1H-imidazoleDirect attack of the halogen on a carbon atom (C2, C4, or C5), driven by the ring's electron density. evitachem.comwuxibiology.com

Approaches to Achieve Specific Isomer Control in Dihalogenated Imidazoles

Achieving specific isomer control in the synthesis of dihalogenated imidazoles like this compound is a significant synthetic challenge due to the multiple reactive sites on the imidazole ring. uobasrah.edu.iq Chemists have developed several strategies to direct the halogenation to specific positions, thereby controlling the isomeric outcome.

One of the most direct approaches is the stepwise introduction of halogens . This method relies on the differing activation or deactivation effects of the first halogen substituent on the remaining positions of the imidazole ring. The synthesis of this compound often exemplifies this strategy, where 5-chloro-1H-imidazole is used as the starting material. The chlorine atom at the C5 position deactivates the ring, but the remaining C2 position is sufficiently activated for a subsequent selective bromination using an agent like N-bromosuccinimide (NBS). evitachem.com

The use of protecting groups on one of the imidazole nitrogens is a powerful technique to influence regioselectivity. A bulky protecting group can sterically hinder adjacent positions, forcing the incoming electrophile to attack a more accessible site. Furthermore, by carefully choosing and switching protecting groups, it is possible to target different positions selectively. This has been effectively demonstrated in the regioselective fluorination of imidazole derivatives to target both the C4 and C5 positions. acs.org

Controlling reaction conditions such as temperature, solvent, and the choice of halogenating agent is crucial. For instance, the halogenation of 4-nitroimidazole can be manipulated to achieve specific isomers. A two-step process involving dibromination to yield 2,5-dibromo-4-nitro-1H-imidazole, followed by a selective reductive debromination, has been developed to produce 2-bromo-4-nitroimidazole (B1265489) on a large scale. researchgate.net

Another strategy involves the functionalization of pre-existing halogenated imidazoles . This is particularly useful when direct halogenation is not selective. For example, dihaloimidazoles can be selectively functionalized at one of the C-X bonds through catalyst-controlled cross-coupling reactions, such as the Suzuki coupling. acs.org This implies that the starting dihaloimidazole was synthesized with a specific and defined isomeric structure, which can then be selectively elaborated.

Finally, acylamino groups can be used as directing groups. Regioselective syntheses of 4- and 5-(acylamino)-1-alkylimidazoles bearing an ortho-halogen have been developed. chem-soc.si The acylamino group activates the ortho position for electrophilic halogenation, allowing for the synthesis of specific isomers that are precursors for further functionalization. chem-soc.si

Table 2: Strategies for Isomer Control in Imidazole Dihalogenation

StrategyDescriptionExample Application
Stepwise Halogenation Sequential introduction of different halogens, leveraging the electronic effect of the first halogen.Bromination of 5-chloro-1H-imidazole to yield this compound. evitachem.com
Protecting Group Strategy Using protecting groups on nitrogen to sterically or electronically guide the incoming halogen.Controlled protecting group switch to achieve selective fluorination at C4 or C5. acs.org
Reaction Condition Control Manipulation of temperature, reagents, and solvents to favor the formation of a specific isomer.Dibromination of 4-nitroimidazole followed by selective debromination. researchgate.net
Catalyst-Controlled Functionalization Using specific catalysts to selectively react one position of a pre-formed dihaloimidazole.Regioselective Suzuki couplings at either position of a dihaloimidazole. acs.org
Directing Groups Employing substituents that direct halogenation to an adjacent position.Use of acylamino groups to direct halogenation to the ortho position. chem-soc.si

Advanced Spectroscopic and Structural Elucidation of Halogenated Imidazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For 2-bromo-5-chloro-1H-imidazole, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple. Due to the substitution pattern, a single proton is attached to the imidazole (B134444) ring at the C4 position. This would theoretically result in a single signal (a singlet) in the aromatic region of the spectrum. The N-H proton would also produce a signal, which may be broad and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three carbon atoms of the imidazole ring (C2, C4, and C5). The chemical shifts of these carbons are significantly influenced by the attached electronegative halogen atoms (bromine and chlorine). The carbon atom bonded to bromine (C2) and the one bonded to chlorine (C5) would be expected to appear at different downfield positions. In asymmetric halogenated imidazoles, ¹³C NMR can show notable differences in chemical shifts, which aids in the precise identification of tautomers. researchgate.net Computational methods, such as those based on Density Functional Theory (DFT), can be used to predict ¹³C chemical shifts, which, when compared with experimental data, provide a high level of confidence in the structural assignment. wuxibiology.com While specific experimental data for this compound is not widely published, analysis of related halogenated imidazoles confirms that NMR is a primary tool for their characterization. acs.orgderpharmachemica.com

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC experiment would correlate the C4 carbon with its directly attached proton. An HMBC experiment would show long-range couplings, for instance, between the C4 proton and the C2 and C5 carbons, confirming the connectivity and substitution pattern of the ring.

Table 1: Predicted NMR Data for this compound
TechniquePredicted SignalComment
¹H NMR~1 signal (aromatic H), 1 signal (N-H)A singlet for the C4-H. The N-H peak may be broad.
¹³C NMR3 signalsCorresponds to C2, C4, and C5 of the imidazole ring. Shifts are influenced by halogen substitution.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the FT-IR spectrum would display characteristic absorption bands that confirm its key structural features.

Key expected vibrational modes include:

N-H Stretching: A band in the region of 3000-3200 cm⁻¹, characteristic of the N-H bond in the imidazole ring. The exact position and shape can be influenced by hydrogen bonding. acs.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹.

C=N and C=C Stretching: The imidazole ring vibrations, including C=N and C=C stretching, would appear in the 1500–1650 cm⁻¹ region. acs.orgacs.org

C-N Stretching: Vibrations associated with the C-N bonds within the ring are expected in the 1050-1200 cm⁻¹ range. acs.org

C-Cl and C-Br Stretching: The vibrations for the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Cl stretch typically appears around 600-800 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, generally between 500-650 cm⁻¹.

The analysis of these bands, when compared to spectra of known imidazole derivatives, provides strong evidence for the compound's identity. derpharmachemica.comresearchgate.net

Table 2: Expected IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch3000 - 3200
C-H Stretch (aromatic)~3100
C=N / C=C Stretch (ring)1500 - 1650
C-N Stretch (ring)1050 - 1200
C-Cl Stretch600 - 800
C-Br Stretch500 - 650

Mass Spectrometry (MS and HRMS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, MS is particularly informative due to the presence of bromine and chlorine, which have distinctive isotopic signatures.

The molecular formula is C₃H₂BrClN₂. uni.lu The key feature in the mass spectrum would be the molecular ion (M⁺) peak cluster.

Isotopic Pattern: Bromine exists as two major isotopes, ⁷⁹Br (50.5%) and ⁸¹Br (49.5%), in a nearly 1:1 ratio. libretexts.orgmsu.edu Chlorine has two main isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio. msu.eduucalgary.ca The combination of one bromine and one chlorine atom in the molecule results in a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4, with relative intensities dictated by the natural abundances of these isotopes. nist.govresearchgate.net

Molecular Weight: The monoisotopic mass of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), is approximately 193.909 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Fragmentation: Common fragmentation pathways for halogenated compounds involve the loss of halogen atoms. libretexts.org Therefore, fragment ions corresponding to the loss of a bromine atom ([M-Br]⁺) or a chlorine atom ([M-Cl]⁺) would be expected.

Table 3: Mass Spectrometry Data for this compound
ParameterValue/DescriptionSource
Molecular FormulaC₃H₂BrClN₂ uni.lu
Monoisotopic Mass~193.909 Da uni.lu
Key Spectral FeatureCharacteristic M, M+2, M+4 isotopic cluster due to Br and Cl atoms. nist.govresearchgate.net
Predicted FragmentationLoss of Br, loss of Cl. libretexts.org

Elemental Analysis (CHN) for Compound Purity and Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₃H₂BrClN₂), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (195.38 g/mol ).

The experimental values obtained from a CHN analyzer should closely match these theoretical percentages to confirm the compound's stoichiometry. This method is routinely used in the characterization of novel imidazole derivatives. derpharmachemica.com

Table 4: Theoretical Elemental Composition of this compound
ElementTheoretical Percentage (%)
Carbon (C)18.44
Hydrogen (H)1.03
Nitrogen (N)14.33
Bromine (Br)40.90
Chlorine (Cl)18.14

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen and halogen bonds.

While a specific crystal structure for this compound is not publicly available, studies on analogous halogenated imidazoles demonstrate the power of this technique. researchgate.netacs.org For this compound, a single-crystal X-ray diffraction study would:

Unambiguously confirm the substitution pattern on the imidazole ring.

Provide exact measurements of C-Br, C-Cl, C-N, and C-C bond lengths and angles.

Elucidate the crystal packing, revealing intermolecular interactions. N-H···N hydrogen bonds between imidazole molecules are common, leading to the formation of chains or other supramolecular architectures. researchgate.net Halogen bonds (e.g., C-Br···N or C-Cl···N) might also play a role in the solid-state assembly.

This technique is especially useful for resolving structural ambiguities that may arise from the interpretation of other spectroscopic data.

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation and purification of reaction products and for the quantitative assessment of compound purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. A reverse-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or isomers. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For related compounds like 2-bromo-1H-imidazole, purity levels of ≥97.5% are often confirmed by HPLC. thermofisher.com

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), gas chromatography can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. GC-MS would separate the components of a mixture before they are analyzed by the mass spectrometer, providing both retention time and mass spectral data for each component.

These techniques are critical in the final stages of synthesis to ensure the compound is of sufficient quality for subsequent use.

Computational Chemistry and Theoretical Investigations of Halogenated Imidazoles

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 2-bromo-5-chloro-1H-imidazole. These calculations can predict a wide range of molecular properties, from geometric parameters to spectroscopic signatures, by solving the Schrödinger equation in an approximate manner. DFT methods are frequently used to investigate the electronic and structural properties of halogenated heterocyclic compounds.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted imidazole (B134444). The distribution of these orbitals is also influenced by the halogen substituents. The HOMO is likely to be distributed over the π-system of the imidazole ring, while the LUMO may have significant contributions from the C-Br and C-Cl antibonding orbitals, suggesting these sites are susceptible to nucleophilic attack. Theoretical studies on similar halogenated imidazoles support the significant influence of halogen atoms on the FMO energies and distributions.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Parameter Energy (eV)
HOMO -7.25
LUMO -1.89
Energy Gap (ΔE) 5.36

Note: These values are illustrative and based on typical DFT calculations for similar halogenated imidazoles.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the regions of negative electrostatic potential are expected to be localized around the nitrogen atoms of the imidazole ring, making them likely sites for protonation and interaction with electrophiles. Conversely, the areas around the hydrogen attached to the nitrogen and the halogen atoms are anticipated to show positive potential, indicating them as sites for nucleophilic interaction. Computational studies on halogenated imidazoles consistently show these patterns, highlighting the role of the heterocycle's nitrogen atoms and the electron-withdrawing halogens in directing chemical reactions. acs.orgresearchgate.net

Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For this compound, theoretical calculations would predict the chemical shifts for the single proton on the imidazole ring, as well as the carbon atoms. The electron-withdrawing effects of the bromine and chlorine atoms would lead to a downfield shift (higher ppm values) for the ring proton and carbon atoms compared to unsubstituted imidazole. Comparing calculated and experimental NMR data is a standard method for structural verification in synthetic chemistry. researchgate.net

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative Data)

Atom Predicted Chemical Shift (ppm)
H (on ring) 7.5
C2 (with Br) 120
C4 (with H) 125
C5 (with Cl) 115

Note: These values are illustrative and based on general trends observed in halogenated imidazoles.

Molecular Modeling and Simulation Studies

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques allow for the investigation of intermolecular interactions, particularly in a biological context.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Derivatives of halogenated imidazoles have been investigated as potential inhibitors for various enzymes. In a hypothetical molecular docking study, this compound could be docked into the active site of a target protein. The docking results would provide a binding score, indicating the strength of the interaction, and visualize the specific interactions, such as hydrogen bonds and halogen bonds, between the ligand and the amino acid residues of the protein. For instance, the nitrogen atoms of the imidazole ring could act as hydrogen bond acceptors, while the halogen atoms could form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. Such studies on related imidazole derivatives have been instrumental in designing more potent and selective inhibitors. bohrium.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Imidazole
2-bromo-1-arylethanone

Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations allow researchers to understand the conformational flexibility of a molecule and its stability when interacting with a biological target, such as a protein or enzyme. nih.gov

For a molecule like this compound, MD simulations can predict how the imidazole ring and its halogen substituents move and interact with their environment. The flexibility of the molecule is a key factor in how it can fit into the binding pocket of a receptor. nih.gov Studies on related compounds, such as benzimidazole (B57391) derivatives, have used MD simulations to understand how they bind to and are processed by enzymes. researchgate.net These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the molecule within a binding site. nih.govresearchgate.net

The process involves placing the molecule in a simulated environment (often water) and calculating the forces between atoms to model their motion. By observing these dynamics, scientists can identify stable conformations and understand the energy landscape of the molecule's binding process. rsc.org For instance, simulations can show how the bromine and chlorine atoms contribute to the binding affinity through specific halogen bonds or other non-covalent interactions. While specific MD studies on this compound are not widely published, the principles from simulations on other flexible, drug-like molecules are directly applicable. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the biological activity of a chemical compound based on its molecular structure. These models establish a mathematical relationship between the physicochemical properties of a series of compounds and their activities. crpsonline.comscielo.br For halogenated imidazoles, QSAR can help in designing new derivatives with potentially enhanced therapeutic effects. rjptonline.org

2D-QSAR studies use descriptors calculated from the 2D representation of the molecule, such as molecular weight, lipophilicity (logP), and electronic parameters. crpsonline.com

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules. nih.gov These methods calculate steric and electrostatic fields around the molecules to determine which spatial properties are crucial for activity. rjptonline.org

For a series of imidazole derivatives, QSAR studies have highlighted the importance of specific descriptors for their biological activity. crpsonline.com For example, a 3D-QSAR model might reveal that a bulky, electronegative substituent (like bromine) at the C2 position and a smaller halogen (like chlorine) at the C5 position are favorable for binding to a particular enzyme. rjptonline.orgnih.gov The models generate contour maps that visualize regions where certain properties would increase or decrease activity.

The table below summarizes typical descriptors used in QSAR studies of imidazole derivatives and their general significance.

Descriptor TypeExample DescriptorsSignificance for Biological Activity
Electronic Electrostatic field, Dipole moment, Partial chargesGoverns interactions with polar residues in a receptor; crucial for binding affinity.
Steric Molecular volume, Surface area, Steric fields (CoMFA)Determines how well the molecule fits into a binding pocket; affects selectivity.
Hydrophobic LogP, Hydrophobic fields (CoMSIA)Influences membrane permeability and interactions with non-polar regions of a target.
Topological Connectivity indicesDescribes the branching and shape of the molecule.

This table is a generalized representation based on principles from multiple QSAR studies on heterocyclic compounds. crpsonline.comrjptonline.orgnih.gov

Theoretical Studies on Halogen Effects and Reaction Mechanisms

Theoretical studies, often employing Density Functional Theory (DFT) and other quantum chemical methods, provide deep insights into how halogens affect the fundamental properties and reaction pathways of the imidazole ring.

Halogen Migration and Tautomerism in Imidazole Systems

The imidazole ring can exist in different tautomeric forms, where a hydrogen atom is located on one of the two nitrogen atoms. The presence of halogens can influence this equilibrium and can even lead to the migration of the halogen atom itself, a process known as halotropy. csic.es

Theoretical calculations, such as the high-accuracy Gaussian-4 (G4) method, have been used to study the structures and energy barriers for these migration processes in haloimidazoles. csic.esresearchgate.net It is proposed that the C-halogenation of imidazole might proceed through an initial N-halogenation, followed by an N- to C-halogen migration. csic.esresearchgate.net This migration is a type of vulcanchem.comsmolecule.com-sigmatropic shift, where the halogen moves across the five atoms of the imidazole's π-system. csic.es

Calculations have shown that the energy barrier for this migration depends on the halogen. The barrier for bromine migration is surprisingly similar to that of hydrogen migration, while the barrier for chlorine is significantly higher, and fluorine's is higher still. csic.es This suggests that brominated imidazoles may be more susceptible to intramolecular rearrangements than their chlorinated counterparts.

Migration ProcessCalculated Energy Barrier (kJ·mol⁻¹) (Example values from related systems)
H migration~110-120
Br migration~115
Cl migrationHigher than Br
F migrationAlmost twice that of Br

Data derived from theoretical studies on halogen shifts in five-membered rings. csic.es

Computational Exploration of Nucleophilic Substitution Pathways on Halogenated Imidazoles

The halogen atoms on the imidazole ring are susceptible to replacement by nucleophiles through nucleophilic substitution reactions. Computational methods like DFT are used to explore the pathways of these reactions. researchgate.net These studies can determine the most likely site of attack and the energy profile of the reaction.

In this compound, the bromine at the C2 position and the chlorine at the C5 position are both potential sites for nucleophilic attack. The electron-withdrawing nature of the halogens makes the imidazole ring more electrophilic and thus more reactive towards nucleophiles. vulcanchem.comsmolecule.com Computational studies on related halogenated heterocycles show that the reaction can proceed through different mechanisms, such as a stepwise SNAr (addition-elimination) or a concerted pathway. acs.org

DFT calculations can model the transition states and intermediates, revealing the energetics of each step. researchgate.net For this compound, such calculations would likely show that the C2 position is highly activated towards nucleophilic attack due to the adjacent nitrogen atoms and the bromine substituent. The relative reactivity of the C-Br versus the C-Cl bond can also be predicted, as the C-Br bond is generally weaker and bromine is a better leaving group.

Influence of Halogenation on Electronic Characteristics and Chemical Reactivity

Increased Electrophilicity : The electron-deficient ring is more susceptible to attack by nucleophiles. The C2 and C5 positions become significantly more electrophilic. vulcanchem.com

Enhanced Acidity : The N-H proton becomes more acidic, making deprotonation easier.

Modified Aromaticity : While still aromatic, the electronic distribution of the ring is polarized by the halogens.

Halogen Bonding : The bromine and chlorine atoms can act as halogen bond donors, forming specific non-covalent interactions with electron-donating atoms (like oxygen or nitrogen) in other molecules, which can be crucial for receptor binding.

Computational analyses, such as calculating molecular electrostatic potential (MEP) maps and Mulliken charges, can quantify these effects. An MEP map for this compound would show regions of positive potential (electron-poor) around the C2 and C5 positions, indicating their susceptibility to nucleophilic attack.

CompoundKey Electronic FeatureImplication for Reactivity
1H-Imidazole (Parent)Electron-rich aromatic systemGenerally reactive towards electrophiles.
This compound Electron-deficient ring due to -I effect of halogensIncreased reactivity towards nucleophiles; enhanced acidity of N-H proton. vulcanchem.comsmolecule.com

Research on Biological Activity and Molecular Interactions of Imidazole Derivatives in Vitro & Mechanistic Focus

Investigation of Antimicrobial Activity Mechanisms

Imidazole (B134444) derivatives are a well-established class of antimicrobial agents. researchgate.netasianpubs.org Their mechanism of action often involves targeting essential cellular processes in bacteria, fungi, and viruses.

Antibacterial Action against Specific Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

Substituted imidazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. asianpubs.orgsapub.org For instance, certain thio-substituted imidazoles have shown potent results against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). sapub.org The introduction of halogen atoms, such as bromine and chlorine, into the imidazole or an associated phenyl ring can significantly influence this activity. mdpi.comtandfonline.com

For example, studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives revealed that the introduction of a bromine atom can significantly enhance antimicrobial activity. mdpi.com Specifically, 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole showed increased antistaphylococcal activity. mdpi.com Similarly, the presence of a bromo or chloro group at the para position of a phenyl ring attached to an imidazole nucleus has been shown to improve antibacterial efficacy. tandfonline.com Molecular docking studies suggest that these compounds may act by inhibiting key bacterial enzymes like (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases. mdpi.com

Interactive Table: Antibacterial Activity of Imidazole Derivatives

Compound/Derivative Class Bacterial Strain(s) Observed Effect Potential Mechanism of Action
Thio-substituted imidazoles S. aureus, B. subtilis, P. aeruginosa, E. coli Potent antibacterial activity. sapub.org Not specified
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole S. aureus (including MRSA) Increased antistaphylococcal activity. mdpi.com Inhibition of (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases. mdpi.com
Imidazole derivatives with p-bromo or p-chloro phenyl substituents Various bacteria Improved antibacterial activity. tandfonline.com Not specified

Antifungal Effects and Inhibition of Fungal Biosynthetic Pathways (e.g., Sterol 14-α-demethylase)

Azole antifungals, including imidazole derivatives, are widely used to treat fungal infections. tandfonline.com Their primary mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. tandfonline.comtandfonline.commdpi.com Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to altered membrane permeability and ultimately, the cessation of fungal growth. tandfonline.commdpi.com

The imidazole ring plays a key role in this inhibition by coordinating with the heme iron atom in the active site of the 14α-demethylase enzyme. tandfonline.commdpi.com The substituents on the imidazole ring and its associated structures further contribute to the binding affinity for the enzyme's apoprotein part. tandfonline.com For instance, 2-alkyl-3-imidazolylchromanones have been designed as potent inhibitors of this enzyme. tandfonline.com Studies on various substituted imidazoles have shown significant antifungal activity against strains like Candida albicans and Saccharomyces cerevisiae. nih.govnih.gov For example, an imidazole derivative with a bromo substituent showed significant inhibitory activity against S. cerevisiae. nih.gov

Interactive Table: Antifungal Activity of Imidazole Derivatives

Compound/Derivative Class Fungal Strain(s) Observed Effect Mechanism of Action
Azole antifungals (general) Various fungi Inhibition of fungal growth. tandfonline.com Inhibition of lanosterol 14α-demethylase. tandfonline.commdpi.com
2-alkyl-3-imidazolylchromanones Not specified Designed as potent inhibitors. tandfonline.com Inhibition of lanosterol 14α-demethylase. tandfonline.com
Imidazole with bromo substituent S. cerevisiae Significant inhibitory activity. nih.gov Not specified

Antiviral Properties and Molecular Target Inhibition (e.g., SARS-CoV-2 Main Protease, Spike Protein, RNA-dependent RNA Polymerase)

The emergence of viral threats like SARS-CoV-2 has spurred research into new antiviral agents, with imidazole derivatives showing promise. nih.govscienceopen.com A key target for anti-SARS-CoV-2 drugs is the main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govscienceopen.comrsc.orgnih.gov Computational and in vitro studies have identified several imidazole derivatives as potential inhibitors of SARS-CoV-2 Mpro. nih.govscienceopen.com

Molecular docking studies have shown that imidazole derivatives can bind effectively to the active site of the SARS-CoV-2 main protease. nih.gov The presence of electronegative atoms, such as halogens, and additional cyclic structures can enhance the binding affinity through interactions like hydrogen bonds and halogen bonds. nih.govnih.gov Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as SARS-CoV-2 main protease inhibitors, with some exhibiting competitive inhibition. rsc.orgnih.gov In addition to the main protease, other viral targets for halogenated compounds may include the spike protein and RNA-dependent RNA polymerase (RdRp), potentially interfering with viral entry and replication. mdpi.com

Interactive Table: Antiviral Activity of Imidazole Derivatives against SARS-CoV-2 Targets

Compound/Derivative Class Viral Target Observed Effect Mechanism of Action
Imidazole derivatives based on 7-chloro-4-aminoquinoline SARS-CoV-2 Main Protease (Mpro) Strong binding affinity in docking studies. nih.govnih.gov Formation of π-bonds, halogen interactions, and hydrogen bonds with the enzyme's active site. nih.govnih.gov
Asymmetric imidazole-4,5-dicarboxamide derivatives SARS-CoV-2 Main Protease (Mpro) In vitro inhibition (competitive). rsc.orgnih.gov Interaction with the Mpro active site. nih.gov
Halogenated compounds (general) Spike protein, Mpro, RdRp Potential virucidal effect and inhibition of viral replication. mdpi.com Interaction with viral proteins to interfere with entry and replication. mdpi.com

Anticancer Research Perspectives: Mechanistic Insights and Molecular Target Identification

Imidazole-containing compounds are recognized for their significant potential in cancer therapy, capable of interacting with a multitude of biological targets involved in cancer progression. ajrconline.orgijpsjournal.comnih.gov Their anticancer effects are often achieved through the inhibition of critical enzymes and the modulation of key signaling pathways. ijsrtjournal.comajrconline.orgijpsjournal.com

Inhibition of Key Enzymes Involved in Cancer Progression (e.g., Topoisomerase, NEDD8-activating enzyme, Carbonic Anhydrase Isoenzymes)

The anticancer activity of many imidazole derivatives stems from their ability to inhibit enzymes that are crucial for the growth and survival of cancer cells. ijsrtjournal.comajrconline.org For instance, N-fused imidazoles have been identified as potent catalytic inhibitors of human topoisomerase IIα, an enzyme involved in DNA replication and repair, without intercalating into the DNA. nih.gov

Other imidazole derivatives have been developed as inhibitors of the NEDD8-activating enzyme, which is part of the ubiquitin-proteasome system that is often dysregulated in cancer. ajrconline.orgijpsjournal.com Furthermore, imidazoles have been investigated as inhibitors of carbonic anhydrase isoenzymes, which are often overexpressed in various tumors and contribute to the acidic tumor microenvironment that promotes cancer progression. ijsrtjournal.com

Interactive Table: Enzyme Inhibition by Anticancer Imidazole Derivatives

Compound/Derivative Class Target Enzyme Observed Effect Role in Cancer Progression
N-fused imidazoles Topoisomerase IIα Potent catalytic inhibition. nih.gov DNA replication and repair. nih.gov
Imidazole derivatives NEDD8-activating enzyme Inhibition. ajrconline.orgijpsjournal.com Protein degradation via the ubiquitin-proteasome system. ajrconline.org
Imidazole derivatives Carbonic Anhydrase Isoenzymes Inhibition. ijsrtjournal.com Regulation of tumor pH and promotion of cancer progression. ijsrtjournal.com
Imidazole-containing aromatic amides BCR-ABL tyrosine kinase Inhibition of leukemia cells. mdpi.com Drives chronic myeloid leukemia. mdpi.com

Modulation of Intracellular Signaling Pathways Associated with Malignancy

Beyond direct enzyme inhibition, imidazole derivatives can exert their anticancer effects by modulating intracellular signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. ijsrtjournal.comnih.govijsrtjournal.com Kinase signaling pathways are common targets. ijsrtjournal.comijsrtjournal.com

For example, imidazole-based compounds have been developed to target kinases such as EGFR (Epidermal Growth Factor Receptor) and ALK5, which are often overexpressed or mutated in cancers like lung cancer and glioblastoma. nih.gov Inhibition of these kinases can disrupt downstream signaling cascades like the PI3K/AKT and Ras/MAPK pathways, thereby hindering tumor growth. nih.gov Additionally, some imidazole derivatives can induce apoptosis (programmed cell death) in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS). ijsrtjournal.com The ability of the imidazole scaffold to be modified allows for the fine-tuning of its interaction with specific targets within these pathways, enhancing selectivity and therapeutic potential. ijsrtjournal.com

Interactive Table: Modulation of Signaling Pathways by Anticancer Imidazole Derivatives

Compound/Derivative Class Signaling Pathway/Target Observed Effect Role in Malignancy
Benzimidazole-pyrazole derivatives EGFR signaling pathway Inhibition of EGFR kinase activity. nih.gov Overexpression/mutation drives proliferation in lung cancer and glioblastoma. nih.gov
Benzothiadiazole-imidazole and thienopyridine-imidazole derivatives ALK5 kinase Potent inhibition of ALK5 kinase activity. nih.gov Involved in cancer cell signaling. nih.gov
General imidazole derivatives ROS production Enhancement of intracellular ROS levels. ijsrtjournal.com Induction of apoptosis in cancer cells. ijsrtjournal.com

Mechanisms of Apoptosis Induction in Malignant Cells

The induction of apoptosis, or programmed cell death, is a critical mechanism through which many anticancer agents exert their effects. Halogenated imidazole derivatives have been shown to trigger this process in malignant cells through various pathways. One of the primary mechanisms involves the intrinsic mitochondrial pathway. This is evidenced by a decrease in the mitochondrial membrane potential, which is a key indicator of mitochondrial-led apoptosis. mdpi.com

Furthermore, some imidazole derivatives have been found to increase the intracellular levels of topoisomerase IIα. This enzyme is crucial for DNA replication and repair, and its disruption can lead to DNA fragmentation, ultimately directing the cell towards apoptosis. mdpi.com The tumor suppressor protein p53, often called the "guardian of the genome," also plays a significant role. rsc.org In response to cellular stress, such as DNA damage induced by these compounds, p53 can be activated. rsc.org Nuclear p53 can induce and regulate apoptosis by activating pro-apoptotic proteins. mdpi.com

Studies have shown that certain imidazole derivatives can upregulate the expression of pro-apoptotic genes like BAX, p53, and Caspase-3, while simultaneously downregulating the expression of the anti-apoptotic gene Bcl-2. rsc.org Bcl-2 is known to prevent apoptosis by inhibiting the release of cytochrome c from the mitochondria. rsc.orgaging-us.com By reducing Bcl-2 levels, these compounds facilitate the apoptotic cascade. rsc.org The activation of caspases, which are key executioners of apoptosis, is a common downstream effect. For instance, some trisubstituted imidazoles have been observed to activate caspases and promote the cleavage of PARP (poly(ADP-ribose) polymerase), a protein involved in DNA repair, which is a hallmark of apoptosis. nih.govplos.org

In addition to the intrinsic pathway, some imidazole-based compounds can trigger autophagy, a cellular process of self-digestion, which can either promote cell survival or lead to cell death. This can occur through the activation of the p38 pathway and an increase in proteins like Beclin-1 and LC3, alongside the activation of AMPK and inhibition of mTOR. mdpi.com The interplay between apoptosis and autophagy is complex and can be influenced by the specific compound and cell type.

Protein-Ligand Interaction Studies with Cancer-Related Receptors (e.g., EGFR, VEGFR2, FGFR1, HSP90, TTK, HER2)

The interaction of small molecules with specific protein targets is a cornerstone of modern drug discovery. While direct binding studies of 2-bromo-5-chloro-1H-imidazole with a wide array of cancer-related receptors are not extensively documented in the provided search results, the broader class of imidazole derivatives has been investigated for their interactions with key oncogenic proteins.

There is evidence of direct interactions between Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two key receptor tyrosine kinases (RTKs) often co-expressed in cancer cells. nih.gov Studies have shown that these receptors can form heterocomplexes, and this interaction can be modulated by the presence of their respective ligands, EGF and VEGF. nih.gov This suggests a potential for imidazole-based compounds to interfere with the signaling of these critical pathways.

Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases implicated in various cancers. google.com Inhibitors of FGFR are being developed for cancer treatment, highlighting the therapeutic potential of targeting this pathway. google.com Although specific data on this compound is not available, the general principle of targeting FGFR with small molecules is well-established.

Anti-inflammatory Research: Pathways and Prostaglandin E2 (PGE2) Production Inhibition

Certain halogenated imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of Prostaglandin E2 (PGE2) production. nih.gov PGE2 is a key mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. nih.govrsc.org

The mechanism of action for many anti-inflammatory imidazole-based compounds is linked to the suppression of COX-2 activity, which in turn reduces the generation of PGE2 from arachidonic acid. nih.govrsc.org This is a common mechanism shared with nonsteroidal anti-inflammatory drugs (NSAIDs). rsc.orgopenaccessjournals.com

Structure-activity relationship (SAR) studies on 1,5-diarylimidazoles have revealed that halogen substitution on the imidazole ring significantly influences their inhibitory activity against PGE2 production. nih.govresearchgate.net For instance, 4-halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles have shown potent inhibition of LPS-induced PGE2 production in RAW 264.7 macrophage cells. nih.gov

Below is a table summarizing the inhibitory activities of selected halogenated 1,5-diarylimidazole analogs against PGE2 production:

CompoundParent Compound (R group)Halogen SubstitutionIC50 (nM) ± S.D.
3 1 (OCH3)4-Chloro3.3 ± 2.93
7 1 (OCH3)2-Bromo>1000
13 11 (Cl)4-Chloro5.3 ± 0.23
16 11 (Cl)4-Bromo10.3 ± 2.01
Celecoxib --8.7 ± 1.35

Data sourced from a study on halogenated 1,5-diarylimidazoles and their inhibitory effects on LPS-induced PGE2 production in RAW 264.7 cells. nih.gov

Antioxidant Activity Studies and Radical Scavenging Mechanisms

Imidazole derivatives have been investigated for their antioxidant potential, which is their ability to neutralize harmful free radicals and reactive oxygen species (ROS). The antioxidant capacity of these compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and by measuring the inhibition of lipid peroxidation. nih.govresearchgate.netturkjps.org

The mechanism of antioxidant activity for many organic compounds, including imidazoles, often involves a single-electron transfer (SET) process. sci-hub.se In this process, the antioxidant molecule donates an electron to a free radical, thereby stabilizing it. The structure of the imidazole ring itself can play a role in this electron transfer process. sci-hub.se

Studies on various imidazole-containing compounds have demonstrated their ability to scavenge free radicals. researchgate.netsci-hub.se For example, some benzimidazole (B57391) derivatives have shown inhibitory activity against lipid peroxidation, a process where free radicals damage lipids in cell membranes. turkjps.org The presence of certain substituents on the imidazole or benzimidazole core can influence the antioxidant activity. For instance, a p-bromophenyl substituent at the second position of a benzimidazole ring was found to enhance the inhibition of lipid peroxidation. turkjps.org

The antioxidant activity of some imidazole derivatives has been compared to standard antioxidants like butylated hydroxytoluene (BHT). In one study, a benzimidazole derivative with a p-bromophenyl substituent showed 57% inhibition of lipid peroxidation, which was comparable to the 65% inhibition by BHT. turkjps.org

Enzyme Inhibition Beyond Anticancer Targets (e.g., Acetylcholinesterase, other Carbonic Anhydrase Isoenzymes)

Beyond their anticancer and anti-inflammatory activities, imidazole and its derivatives have been explored as inhibitors of other clinically relevant enzymes, such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs).

Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. biruni.edu.trnih.gov Certain uracil-appended benzylic amines and organohalogen chalcone (B49325) derivatives have shown potent inhibition of AChE. biruni.edu.trmersin.edu.tr For example, some novel uracil-appended benzylic amines exhibited Ki values in the range of 2.28 ± 0.41 nM to 5.25 ± 0.75 nM against AChE. biruni.edu.tr

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. researchgate.net They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and edema. biruni.edu.trnih.gov Several studies have demonstrated the inhibitory effects of imidazole-containing compounds on different CA isoenzymes, such as hCA I and hCA II. biruni.edu.trmersin.edu.trresearchgate.net For instance, novel uracil-appended benzylic amines showed Ki values ranging from 36.10 ± 5.22 to 110.31 ± 54.81 nM for hCA I and 16.33 ± 4.91 to 72.03 ± 28.86 nM for hCA II. biruni.edu.tr Similarly, organohalogen chalcone derivatives displayed Ki values in the range of 16.24–40.96 nM for hCA I and 29.61–67.15 nM for hCA II. mersin.edu.tr

The following table presents the inhibitory activities (Ki values) of selected compound classes against AChE and CA isoenzymes:

Compound ClassTarget EnzymeKi Range (nM)Reference
Uracil-appended benzylic aminesAChE2.28 - 5.25 biruni.edu.tr
hCA I36.10 - 110.31 biruni.edu.tr
hCA II16.33 - 72.03 biruni.edu.tr
Organohalogen chalcone derivativesAChE1.21 - 4.39 mersin.edu.tr
hCA I16.24 - 40.96 mersin.edu.tr
hCA II29.61 - 67.15 mersin.edu.tr
β-Lactam derivativesAChE0.25 - 1.13 researchgate.net
hCA I0.44 - 6.29 researchgate.net
hCA II0.93 - 8.34 researchgate.net

Exploration of Antiparasitic Activity and Target Identification

Imidazole-containing compounds have a long history of use as antiparasitic agents. researchgate.net The imidazole core is found in many compounds with activity against a range of parasites, including those that cause malaria, leishmaniasis, and amoebiasis. researchgate.netverixiv.orgmdpi.com

For instance, a series of 2,4-disubstituted imidazopyridines were identified as having antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. nih.gov Some of these compounds were found to inhibit hemozoin formation, a critical process for the parasite's survival in red blood cells. nih.gov

In other studies, novel hybrid molecules derived from antiparasitic precursors have been synthesized and tested. mdpi.com One such compound, 7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piprazin-1-yl)quinoline, exhibited potent activity against Entamoeba histolytica and Giardia intestinalis, with an IC50 value significantly lower than the standard drug metronidazole. mdpi.com

The search for new antiparasitic drugs is ongoing, with efforts focused on identifying novel chemical scaffolds and understanding their mechanisms of action. verixiv.org Phenotypic screening of compound libraries against various parasites is a common approach to identify new leads. verixiv.org

Structure-Activity Relationship (SAR) Studies for Halogenated Imidazole Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules. For halogenated imidazole compounds, SAR studies have provided valuable insights into their anti-inflammatory, anticancer, and other biological activities. nih.govresearchgate.netnih.govmdpi.comtandfonline.com

In the context of anti-inflammatory activity, SAR studies on 1,5-diarylimidazoles have shown that halogen substitution at the 2- or 4-position of the imidazole ring significantly affects their ability to inhibit PGE2 production. nih.govresearchgate.net Specifically, 4-halogenation, regardless of the halogen species, generally leads to strong inhibitory activity. nih.gov In contrast, 2,4-dihalogenation often results in reduced activity. nih.gov

For anticancer activity, the presence and position of halogen atoms can influence the cytotoxicity and the mechanism of action. For example, in a series of 1,3,5-trisubstituted-1H-pyrazole derivatives, the presence of a chlorophenyl group was highlighted as important for enhancing cytotoxicity against cancer cell lines. rsc.org

The following table summarizes some key SAR findings for halogenated imidazole and related heterocyclic compounds:

Compound ClassBiological ActivityKey SAR FindingsReference
1,5-DiarylimidazolesAnti-inflammatory (PGE2 inhibition)4-Halogenation enhances activity; 2,4-dihalogenation reduces activity. nih.gov
1,3,5-Trisubstituted-1H-pyrazolesAnticancer (cytotoxicity)Chlorophenyl, thiazole, and sulfonamide groups enhance cytotoxicity. rsc.org
2-Phenyl-substituted benzimidazolesAnti-inflammatory (COX/LOX inhibition)Substitution at specific positions with recommended groups favors potent inhibition. mdpi.com
2-(2-pyridinyl)benzimidazolesAnti-inflammatoryA 6-ethyl-2-pyridinyl moiety at the C2 position showed good activity. Electron-withdrawing groups at C5 resulted in a loss of activity. mdpi.com

These studies underscore the importance of the type and position of halogen substituents on the imidazole ring in modulating the biological properties of these compounds.

Research Applications Beyond Medicinal Chemistry

Role in Catalysis Research (e.g., Ligands in Coordination Chemistry)

The presence of nitrogen heteroatoms and halogen substituents in 2-bromo-5-chloro-1H-imidazole makes it an interesting candidate for use as a ligand in coordination chemistry and catalysis. Halogenated imidazoles, in general, are known to serve as ligands in transition metal-catalyzed reactions. For instance, a related compound, 2-bromo-6-chloro-1H-benzo[d]imidazole, has been shown to be effective as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leading to high yields of the desired products. niscpr.res.in

The nitrogen atoms in the imidazole (B134444) ring of this compound can coordinate to a metal center, while the bromo and chloro substituents can influence the electronic properties of the resulting metal complex. This modulation of the electronic environment around the metal is a key aspect of ligand design in catalysis, as it can impact the catalyst's activity, selectivity, and stability. Research in this area is focused on synthesizing and characterizing coordination compounds of this compound with various transition metals and evaluating their catalytic performance in a range of organic transformations. The electron-withdrawing nature of the halogen atoms can enhance the stability of the catalyst and influence the reaction mechanism.

Research in Advanced Materials Development (e.g., Ionic Liquids, Organic Solar Cells)

The unique properties of halogenated imidazoles are also being harnessed in the development of advanced materials, particularly in the fields of ionic liquids and organic solar cells.

Ionic Liquids:

Imidazolium-based salts are a prominent class of ionic liquids, which are salts with melting points below 100°C. Halogenation of the imidazolium (B1220033) cation is a strategy employed to fine-tune the physicochemical properties of these ionic liquids for specific applications. researchgate.netmdpi.com While direct studies on ionic liquids derived from this compound are not extensively documented, the principles of using halogenated imidazoles as precursors are well-established. The synthesis of imidazolium-based ionic liquids often involves the reaction of N-alkyl imidazoles with halogenated hydrocarbons. researchgate.net The presence of bromo and chloro groups on the imidazole ring can influence the resulting ionic liquid's viscosity, thermal stability, and solvent properties.

Organic Solar Cells:

In the realm of organic solar cells (OSCs), halogenation of the constituent organic materials, including those based on imidazole, is a recognized strategy to enhance device performance. mdpi.com Halogen atoms can influence the molecular packing, energy levels, and charge transport properties of the organic semiconductors used in OSCs. Imidazole-functionalized molecules are being investigated as interlayers in OSCs to improve efficiency and stability. researchgate.net Although specific research on the direct incorporation of this compound into OSCs is not yet prevalent, the broader research on halogenated and imidazole-based materials suggests a potential avenue for its application in this field. The electron-withdrawing character of the bromine and chlorine atoms could be leveraged to adjust the energy levels of organic electronic materials for optimal device performance.

Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces

The ability of organic molecules containing heteroatoms and aromatic rings to inhibit the corrosion of metals is a significant area of research. Halogenated imidazole derivatives have emerged as promising corrosion inhibitors, particularly for steel in acidic environments. mdpi.comijcsi.pro

The investigation into the corrosion inhibition mechanism of compounds like this compound focuses on their ability to adsorb onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of the nitrogen atoms in the imidazole ring, which can coordinate with the metal atoms, and the π-electrons of the aromatic ring.

The halogen substituents (bromine and chlorine) are thought to play a crucial role in enhancing the inhibition efficiency. mdpi.com Studies on related compounds have shown that halogen atoms can increase the electron density at the active centers of the molecule, promoting stronger adsorption onto the metal surface. The inhibition mechanism is often described as a mixed-type, affecting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Research on C2-halogenated imidazole derivatives (2-chloro, 2-bromo, and 2-iodo) has indicated that the nature of the halogen can influence the degree of protection, with the order of inhibition efficiency sometimes correlating with the electronegativity and size of the halogen atom. mdpi.com While direct experimental data for this compound is limited, the collective findings for similar halogenated imidazoles and benzimidazoles strongly suggest its potential as an effective corrosion inhibitor. mdpi.comijcsi.pro

Environmental Fate and Biodegradation Research of Halogenated Imidazoles

Halogenated imidazoles, including compounds like 2-bromo-5-chloro-1H-imidazole, are part of a larger group of halogenated organic compounds (HOCs) whose presence in the environment is a subject of increasing scientific scrutiny. chromatographyonline.comnih.gov Due to their chemical stability, many HOCs are persistent, can bioaccumulate in food chains, and may pose risks to environmental and human health. chromatographyonline.comnih.govnih.gov Understanding the environmental journey and ultimate fate of these substances is crucial for assessing their impact. Research into their biodegradation, particularly under anaerobic conditions, reveals complex pathways and microbial interactions that determine their persistence or breakdown. nih.govnih.gov

Emerging Research Frontiers and Future Directions in Halogenated Imidazole Chemistry

Development of Sustainable and Green Synthesis Techniques for Halogenated Imidazoles

The principles of green chemistry are increasingly being integrated into the synthesis of halogenated imidazoles to minimize environmental impact and enhance efficiency. researchgate.net While specific green synthesis routes for 2-bromo-5-chloro-1H-imidazole are not extensively documented in current literature, general strategies for related compounds offer a blueprint for future research.

Conventional synthesis of this compound often involves halogenation of the imidazole (B134444) ring. evitachem.com For instance, the bromination of 5-chloro-1H-imidazole using reagents like N-bromosuccinimide (NBS) in a suitable solvent is a common approach. evitachem.com Future research is anticipated to focus on replacing hazardous reagents and solvents with more environmentally benign alternatives.

Key Research Directions:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various imidazole derivatives, representing a promising green approach. rasayanjournal.co.inresearchgate.net

Catalyst-Free Reactions: The development of one-pot synthesis methods that proceed under catalyst-free conditions is a significant step towards sustainable chemistry. researchgate.net

Alternative Solvents: Exploring the use of ionic liquids or deep eutectic solvents could reduce the reliance on volatile and often toxic organic solvents. evitachem.com

The following table outlines potential green synthesis approaches applicable to halogenated imidazoles:

Synthesis TechniquePotential AdvantagesRelevant Research on Related Compounds
Microwave IrradiationFaster reaction rates, higher yields, cleaner reactions.Efficient synthesis of imidazoles from 2-bromo-1-(substituted phenyl)ethanone. rasayanjournal.co.in
Catalyst-Free Domino ReactionsReduced waste, simplified purification, one-pot synthesis.One-pot synthesis of 2,4,5-triarylated imidazoles. researchgate.net
Use of Green SolventsReduced environmental impact, potential for solvent recycling.Use of deep eutectic solvents for the synthesis of other chloro-substituted imidazoles. evitachem.com

Expansion into Nanotechnology and Biocompatible Materials Research

The unique electronic properties of halogenated imidazoles, stemming from their halogen substitutions, make them interesting candidates for applications in nanotechnology and materials science. evitachem.com However, specific research detailing the use of this compound in the development of nanoparticles or biocompatible materials is currently limited. The exploration of this compound in material science is an area with potential for future investigation. evitachem.com

Design and Development of Multifunctional Compounds for Addressing Emerging Medical Challenges

Halogenated imidazoles are recognized for their wide range of biological activities, including antimicrobial and antifungal properties. evitachem.comnih.gov The compound this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. evitachem.com

Current Applications and Future Potential:

Antimicrobial Agents: Imidazole derivatives are known to exhibit significant antibacterial and antifungal activity. nih.gov The structural framework of this compound can be modified to develop new antimicrobial agents.

Enzyme Inhibition: This class of compounds is utilized in biochemical research to study enzyme inhibition and receptor interactions. evitachem.com

Analgesic and Anti-inflammatory Agents: Recent studies on other substituted imidazole derivatives have shown promise in developing new analgesic and anti-inflammatory drugs. nih.gov

While direct studies on the multifunctional properties of this compound are not abundant, its role as a synthetic precursor is crucial. For example, related bromo-chloro-substituted phenylimidazoles have been used in the synthesis of host materials for organic light-emitting diodes (OLEDs), indicating the potential for this structural motif in advanced materials. mdpi.com

Integration of Advanced Computational Methodologies for Expedited Drug Discovery and Material Design

Computational chemistry plays a pivotal role in modern drug discovery and materials science. Techniques like Density Functional Theory (DFT) and molecular docking are employed to predict the properties and interactions of molecules, thereby accelerating the design and development process.

While specific computational studies on this compound are not widely available, research on analogous halogenated imidazoles provides a framework for understanding its potential. DFT calculations can elucidate the electronic structure, and the influence of the bromo and chloro substituents on the molecule's reactivity. Molecular docking studies can predict the binding affinity of derivatives of this compound with various biological targets, aiding in the design of new therapeutic agents. researchgate.nettandfonline.com

Key Computational Approaches:

Density Functional Theory (DFT): Used to understand the electronic structure and reactivity. For similar halogenated imidazoles, DFT studies have shown that halogen substituents can stabilize the LUMO, enhancing electrophilic reactivity.

Molecular Docking: To predict the interaction of imidazole derivatives with biological targets, such as proteins involved in disease pathways. researchgate.nettandfonline.com

Molecular Dynamics (MD) Simulations: To study the stability of ligand-protein complexes over time. tandfonline.com

The following table summarizes computational methods and their applications in the study of imidazole derivatives:

Computational MethodApplication in Imidazole Research
Density Functional Theory (DFT)Elucidation of electronic structure, reactivity, and spectroscopic properties. researchgate.nettandfonline.com
Molecular DockingPrediction of binding modes and affinities to biological targets. researchgate.nettandfonline.com
Molecular Dynamics (MD) SimulationsAssessment of the stability of ligand-receptor complexes. tandfonline.com
ADMET PredictionIn silico analysis of absorption, distribution, metabolism, excretion, and toxicity profiles. tandfonline.com

Exploration of Novel Supramolecular Complexes and Host-Guest Interactions Involving Imidazole Scaffolds

The imidazole ring is a fundamental component in many biological systems and can participate in various noncovalent interactions to form supramolecular assemblies. mdpi.com These interactions are crucial in host-guest chemistry, where a host molecule can encapsulate a guest molecule, leading to novel properties and applications.

The study of C-halogen···π interactions in the crystal structures of complex imidazole derivatives indicates the important role these weak interactions play in crystal packing and host-guest chemistry. core.ac.ukresearchgate.net While specific research on the supramolecular chemistry of this compound is not yet prevalent, the presence of both bromine and chlorine atoms, along with the imidazole core, suggests potential for its use in designing novel supramolecular complexes and host-guest systems.

Future Research Directions:

Investigation of the role of halogen bonding and other noncovalent interactions in the self-assembly of this compound derivatives.

Design and synthesis of macrocyclic hosts based on the this compound scaffold for the recognition of specific guest molecules.

Exploration of the photophysical properties of supramolecular assemblies containing this compound. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-bromo-5-chloro-1H-imidazole, and how are intermediates characterized?

  • Methodology :

  • Route 1 : Condensation reactions using substituted benzaldehydes and bromo/chloro precursors under reflux in ethanol, with yields optimized via triethylamine catalysis (e.g., 73–86% yields for analogous imidazole derivatives) .
  • Route 2 : One-pot synthesis via cycloaddition with chloroacetyl chloride, monitored by TLC (Rf values ~0.65–0.83) .
  • Characterization :
  • FTIR : Confirm C=N (imidazole ring, ~1611–1617 cm⁻¹), C-Br (~590 cm⁻¹), and C-Cl (~745 cm⁻¹) stretches .
  • NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm) and methyl groups (δ 2.6 ppm for aliphatic C-H) .

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • Storage : Keep in dry, ventilated environments (≤25°C) to avoid decomposition; use inert gas (N₂/Ar) for moisture-sensitive batches .
  • Exposure Mitigation : Use PPE (gloves, goggles) and fume hoods. For spills, neutralize with silica gel and dispose as halogenated waste .
  • Emergency Response : If ingested, seek immediate medical attention (P301 + P310 protocols) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodology :

  • DFT : Optimize geometry using B3LYP/6-31G* to calculate HOMO-LUMO gaps and electrostatic potentials for nucleophilic/electrophilic sites .
  • Docking : Screen against targets like EGFR using AutoDock Vina; validate binding poses with RMSD thresholds (<2.0 Å) .
  • ADMET Prediction : Use SwissADME to assess bioavailability (%ABS >50) and toxicity (AMES test for mutagenicity) .

Q. How do reaction conditions (solvent, catalyst) influence the yield of halogenated imidazole derivatives?

  • Case Study :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but may reduce regioselectivity for bromo vs. chloro groups .
  • Catalyst Optimization : Triethylamine increases yields by scavenging HCl, but excess catalyst (>10 mol%) can promote side reactions (e.g., dehalogenation) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar imidazoles?

  • Analysis Framework :

  • Contextual Factors : Compare solvent (CDCl₃ vs. DMSO-d6) and instrument frequency (400 MHz vs. 600 MHz) .
  • Substituent Effects : Electron-withdrawing groups (Br, Cl) deshield adjacent protons (δ +0.3–0.5 ppm shift vs. unsubstituted analogs) .

Q. What strategies are effective for evaluating the cytotoxicity of halogenated imidazoles in vitro?

  • Protocol :

  • Cell Lines : Use cancer models (e.g., MCF-7, A549) with MTT assays (IC₅₀ calculations via GraphPad Prism) .
  • Control Compounds : Compare with known EGFR inhibitors (e.g., Erlotinib) to validate target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.